2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester
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Overview
Description
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester is a deuterated compound used primarily in research settings. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester typically involves the reaction of 2-methylalanine with benzaldehyde in the presence of a deuterated solvent. The reaction conditions often include a catalyst to facilitate the formation of the Schiff base, followed by esterification to produce the final ethyl ester product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming oxides or other oxygen-containing derivatives.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, converting the compound into a more reduced form.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield more reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: Utilized in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Employed in the synthesis of other complex molecules and materials
Mechanism of Action
The mechanism of action of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. The compound may also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-(phenylmethylene)alanine Ethyl Ester: The non-deuterated version of the compound.
2-Methylalanine: A precursor in the synthesis of the compound.
Benzaldehyde: Another precursor used in the synthesis
Uniqueness
The primary uniqueness of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester lies in its deuterium labeling. This makes it particularly valuable in research settings where stable isotope-labeled compounds are required for detailed studies of reaction mechanisms, protein interactions, and other biochemical processes .
Properties
IUPAC Name |
ethyl 2-(benzylideneamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZUKJIXUJVJRH-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N=CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N=CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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